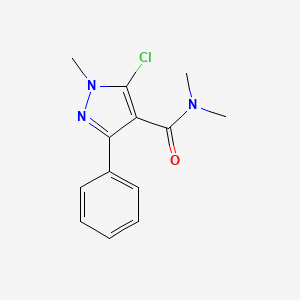

5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide is a pyrazole derivative. Pyrazoles are an important class of five-membered heterocyclic compounds that are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been the subject of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds . A series of N’-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides were synthesized using appropriate synthetic route .Molecular Structure Analysis

The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, was determined by X-ray diffraction method . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis

Pyrazoles have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds and reactions in different media .Physical And Chemical Properties Analysis

The compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

The compound has shown promise as an antiparasitic agent. A molecular simulation study demonstrated its potent in vitro antipromastigote activity. Specifically, it binds favorably to the active site of LmPTR1 , a protein associated with parasitic protozoa. The binding free energy is notably low (−9.8 kcal/mol), suggesting potential efficacy against parasitic infections .

Fungicidal Properties

5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide: has been investigated as a fungicide. Specifically, a derivative called Furametpyr exhibits both curative and preventative activity against basidiomycete fungi. It acts rapidly (within two days of application) and maintains good residual activity in paddy fields .

Wirkmechanismus

Target of Action

The primary targets of 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

The exact mode of action of 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide It is suggested that the strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme might play a role .

Biochemical Pathways

The specific biochemical pathways affected by 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways due to their diverse pharmacological effects .

Result of Action

The molecular and cellular effects of 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide It is known that pyrazole-bearing compounds can have significant antileishmanial and antimalarial activities .

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes, and inhalation of its dust or solution should be avoided . It should be stored in a sealed container and kept away from oxidizers and strong acids or bases . In case of contact with skin or eyes, it should be immediately rinsed with plenty of water and medical help should be sought .

Eigenschaften

IUPAC Name |

5-chloro-N,N,1-trimethyl-3-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c1-16(2)13(18)10-11(15-17(3)12(10)14)9-7-5-4-6-8-9/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVOQNKTZWMVBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)N(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2681783.png)

![6-[4-(Benzenesulfonyl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2681784.png)

![3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681785.png)

![2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2681792.png)

![N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2681795.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2681800.png)

![(E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2681801.png)